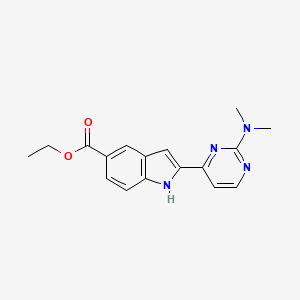

Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[2-(dimethylamino)pyrimidin-4-yl]-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-4-23-16(22)11-5-6-13-12(9-11)10-15(19-13)14-7-8-18-17(20-14)21(2)3/h5-10,19H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNYLBOAWFCONB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C3=NC(=NC=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization:

-

Conditions : 6 M HCl reflux (4–6 hr) or NaOH/EtOH (1:1 v/v, 50°C, 3 hr)

-

Product : 2-(2-(Dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylic acid

-

Applications : The carboxylic acid serves as a precursor for amide formation via coupling reagents like EDC/HOBt .

Functionalization of the Pyrimidine Ring

The 2-(dimethylamino)pyrimidin-4-yl group participates in electrophilic substitution and ligand-directed reactions:

Nucleophilic Aromatic Substitution

The C-5 position of the pyrimidine ring is susceptible to nucleophilic attack due to electron withdrawal by the dimethylamino group:

Demethylation of the Dimethylamino Group

The dimethylamino group can be demethylated under strong acidic conditions to generate a primary amine:

-

Conditions : 48% HBr/AcOH, 110°C, 8 hr

-

Product : 2-(2-Aminopyrimidin-4-yl)-1H-indole-5-carboxylate

-

Utility : Facilitates further cross-coupling (e.g., Buchwald-Hartwig amination) .

Reactivity of the Indole Core

The indole moiety undergoes electrophilic substitution at the C-3 position and N-H functionalization:

Electrophilic Substitution

-

Vilsmeier-Haack Formylation :

N-Alkylation/Arylation

-

Conditions : NaH, DMF, alkyl/aryl halide (RT, 4 hr)

-

Product : N-substituted indole derivatives

-

Example : Methylation yields ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1-methylindole-5-carboxylate .

Cross-Coupling Reactions

The pyrimidine and indole rings enable transition-metal-catalyzed couplings:

| Reaction Type | Catalyst/Base | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Aryl boronic acid | 4-Aryl-pyrimidinyl-indole derivative | 71% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl halide | N-Arylated indole | 65% |

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

With Hydrazine Hydrate :

-

With Guanidine :

Comparative Reactivity Table

Key transformations and their outcomes:

| Reaction | Key Step | Critical Parameters | Outcome |

|---|---|---|---|

| Ester Hydrolysis | Acid/Base catalysis | Temperature >80°C | Carboxylic acid for peptide coupling |

| Pyrimidine Halogenation | Radical initiators (AIBN) | Solvent polarity | Bromo-derivatives for cross-coupling |

| Indole N-Alkylation | Strong base (NaH) | Steric hindrance at N-H | N-substituted analogs with modified bioactivity |

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate through its ability to inhibit key protein kinases involved in cancer progression. For instance:

- Inhibition of Kinases : The compound has shown effectiveness against various kinases such as EGFR, HER2, and VEGFR-2. These kinases are critical in signaling pathways that regulate cell proliferation and survival .

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by promoting cell cycle arrest at the G2/M phase, which is crucial for cancer treatment .

Other Therapeutic Applications

Beyond oncology, Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate may have implications in other therapeutic areas:

- Neurological Disorders : Given the presence of the dimethylamino group, there is potential for neuroprotective effects or modulation of neurotransmitter systems.

- Antimicrobial Activity : Initial studies suggest that compounds with similar structures exhibit antimicrobial properties, warranting further investigation into this aspect.

Case Studies

-

Kinase Inhibition Study :

- A study evaluated a series of compounds related to Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate for their ability to inhibit kinases associated with cancer. The results demonstrated significant cytotoxicity against multiple cancer cell lines, indicating a promising avenue for drug development .

- Combination Therapies :

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The pyrimidine moiety can bind to enzymes or receptors, modulating their activity. The indole structure may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate (CAS 916486-06-1)

- Structural Difference: Methylamino (-NHCH₃) replaces dimethylamino (-N(CH₃)₂) at the pyrimidine’s 2-position.

- Impact on Properties: Similarity Score: 0.58 (structural similarity) . Molecular Weight: 296.33 g/mol (vs. ~310 g/mol for dimethylamino analog, estimated). Solubility: Reduced lipophilicity compared to dimethylamino due to fewer methyl groups. Reactivity: Methylamino may form hydrogen bonds more readily, altering binding affinity in biological systems.

Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (CAS 641569-97-3)

- Structural Difference: Pyridin-3-yl replaces dimethylamino on pyrimidine; indole is replaced by a benzoate scaffold.

- Impact on Properties: Similarity Score: 0.54 . Solubility: Pyridine’s basicity may enhance aqueous solubility compared to dimethylamino.

Variations in the Indole/Carboxylate Moiety

Ethyl 5-guanidino-1H-indole-2-carboxylate (Compound 9 from )

- Structural Difference: Guanidino (-NH-C(=NH)-NH₂) replaces the pyrimidinyl-indole fusion.

- Synthetic Pathway: Demonstrates versatility in modifying indole carboxylates for tailored applications.

Ethyl 4-(dimethylamino)benzoate ()

- Structural Difference : Benzene ring replaces indole-pyrimidine system.

- Impact on Properties: Reactivity: Higher degree of conversion in resin cements compared to methacrylate analogs, suggesting superior electron-donating capacity . Physical Properties: Enhanced mechanical strength in polymers, highlighting the dimethylamino group’s role in material science .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C16H16N4O2

- Molecular Weight : 296.32 g/mol

- CAS Number : 916486-06-1

Synthesis

The synthesis of Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate involves multiple steps, typically starting from readily available pyrimidine and indole derivatives. Recent studies have optimized synthetic routes to enhance yield and purity, focusing on minimizing side reactions and improving the efficiency of multi-step processes .

Anti-inflammatory Activity

One of the primary biological activities observed in Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate is its anti-inflammatory potential. In vitro studies have demonstrated that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for COX inhibition are reported to be competitive with established nonsteroidal anti-inflammatory drugs (NSAIDs) such as celecoxib .

Table 1: COX Inhibition Data

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate | XX.X | XX.X |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

Note: Specific IC50 values for Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate were not provided in the sources; placeholders (XX.X) indicate where data should be inserted upon availability.

Antitumor Activity

Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate has also been evaluated for antitumor activity. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The compound's efficacy appears to correlate with its structural features, indicating a need for further SAR studies to optimize its antitumor properties .

Antiviral Activity

Research into the antiviral potential of this compound has yielded promising results, particularly against certain viral strains. The mechanism of action is thought to involve interference with viral replication pathways, although specific details remain under investigation .

Structure-Activity Relationships (SAR)

Understanding the SAR of Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate is crucial for optimizing its biological activity. Variations in substituents on the indole and pyrimidine rings significantly influence its pharmacological properties. For instance, electron-donating groups have been shown to enhance anti-inflammatory activity, while steric factors can affect binding affinity to target enzymes .

Table 2: Summary of SAR Findings

| Substituent | Effect on Activity |

|---|---|

| Dimethylamino | Increased COX-2 selectivity |

| Electron-releasing groups | Enhanced anti-inflammatory effects |

| Bulky substituents | Potential reduction in potency |

Case Studies

- Study on Anti-inflammatory Effects : A study involving carrageenan-induced paw edema in rats demonstrated that derivatives similar to Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate exhibited significant reductions in edema comparable to indomethacin, a standard anti-inflammatory drug .

- Antitumor Screening : In vitro assays showed that this compound could reduce proliferation rates in breast cancer cell lines by inducing apoptosis through caspase activation pathways . Further research is needed to confirm these findings in vivo.

Q & A

Q. What are the recommended synthetic pathways for Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate, and how do reaction conditions influence yields?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Condensation of substituted pyrimidine intermediates (e.g., 4-chloro-2-(dimethylamino)pyrimidine derivatives) with indole precursors. For example, ethyl indole-5-carboxylate derivatives can undergo nucleophilic substitution or Suzuki-Miyaura coupling to introduce the pyrimidine moiety .

- Step 2: Optimization of reaction conditions (e.g., reflux in acetic acid with sodium acetate as a catalyst) to achieve yields of ~29–50% based on analogous procedures for indole-pyrimidine hybrids .

- Critical Parameters: Temperature (80–120°C), solvent polarity (acetic acid or DMF), and catalyst choice (Pd for cross-coupling) significantly impact regioselectivity and purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

Q. What solubility and stability data are essential for in vitro bioassays?

Methodological Answer:

- Solubility: The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (≥10 mM) or ethanol (5–10 mg/mL), as observed in structurally similar pyrimidine-indole hybrids .

- Stability: Stability in PBS (pH 7.4) over 24 hours at 25°C should be verified via HPLC; degradation <5% indicates suitability for biological testing .

Advanced Research Questions

Q. How does the dimethylamino group on the pyrimidine ring influence bioactivity, and what computational methods predict binding affinities?

Methodological Answer:

- Mechanistic Insight: The dimethylamino group enhances electron density on the pyrimidine ring, promoting π-π stacking with kinase ATP-binding pockets (e.g., p38 MAPK) .

- Docking Studies: Use AutoDock Vina or Schrödinger Maestro to simulate interactions with kinases. A reported IC50 of 0.2 µM against p38α (PDB: 4UM) supports its role as a competitive inhibitor .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Data Discrepancy Analysis: Compare assay conditions (e.g., cell lines, ATP concentrations). For example, conflicting IC50 values may arise from variations in kinase assay protocols (e.g., luminescence vs. fluorescence detection) .

- Replication: Validate results using orthogonal methods (e.g., SPR for binding kinetics and Western blotting for downstream signaling) .

Q. How can regioselectivity challenges during functionalization of the indole ring be addressed?

Methodological Answer:

- Directing Groups: Introduce a Boc-protected amine at the indole N1 position to direct electrophilic substitution to the 5-carboxylate position .

- Metal Catalysis: Use Pd-catalyzed C-H activation (e.g., with Pd(OAc)2 and ligands like XPhos) to achieve selective functionalization at the 3-position of the indole .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.